![molecular formula C10H12N2 B8085234 7'-Aminospiro[cyclopropane-1,3'-indoline]](/img/structure/B8085234.png)
7'-Aminospiro[cyclopropane-1,3'-indoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-Aminospiro[cyclopropane-1,3’-indoline] is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an indoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7’-Aminospiro[cyclopropane-1,3’-indoline] typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones, followed by indolization of the resulting ene-hydrazides . This method allows for the effective formation of key indole intermediates, which are crucial for the total synthesis of the desired spirocyclic compound.
Industrial Production Methods: While specific industrial production methods for 7’-Aminospiro[cyclopropane-1,3’-indoline] are not widely documented, the scalable synthesis of indole derivatives, including spirocyclic compounds, often involves the use of catalytic processes and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7’-Aminospiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the indoline and cyclopropane moieties, which provide reactive sites for chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the indoline moiety.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indoline moiety can yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
7’-Aminospiro[cyclopropane-1,3’-indoline] has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 7’-Aminospiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Spirocyclic Oxindoles: These compounds share a similar spirocyclic framework and are known for their biological activity and applications in medicinal chemistry.
Indole Derivatives: Compounds such as indole-3-carbinol and indole-3-acetic acid are structurally related and exhibit various biological activities.
Uniqueness: 7’-Aminospiro[cyclopropane-1,3’-indoline] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopropane]-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c11-8-3-1-2-7-9(8)12-6-10(7)4-5-10/h1-3,12H,4-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIJBCAZUHUYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane]](/img/structure/B8085160.png)
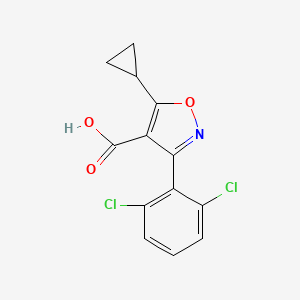
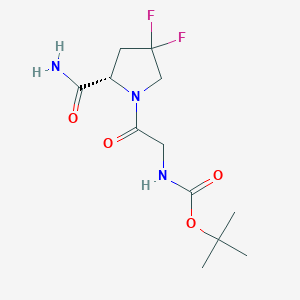

![3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane](/img/structure/B8085190.png)

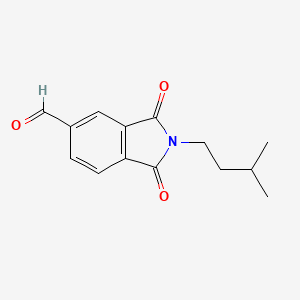
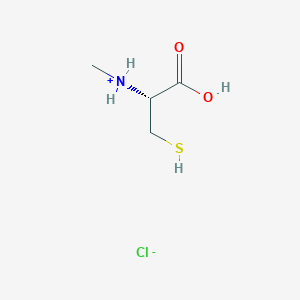
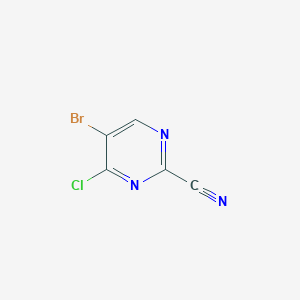
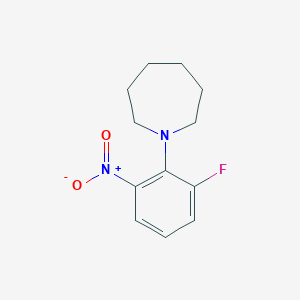
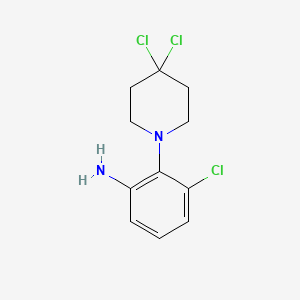
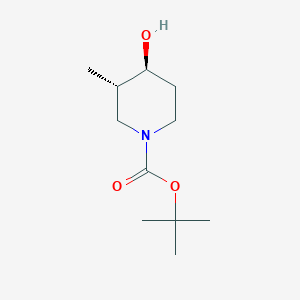
![(2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B8085273.png)
